
Boc-3-aminobenzoic acid
Overview
Description
Boc-3-aminobenzoic acid, also known as 3-[(tert-butoxycarbonyl)amino]benzoic acid, is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. It is an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents. This compound is also used in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-aminobenzoic acid typically involves the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane under ice cooling conditions . The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-3-aminobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 3-aminobenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection.
Major Products:
Substitution Reactions: The major products are substituted benzoic acid derivatives.
Deprotection Reactions: The major product is 3-aminobenzoic acid.
Scientific Research Applications
Synthetic Applications
2.1 Peptide Synthesis
Boc-3-aminobenzoic acid serves as a key building block in peptide synthesis. The Boc group allows for selective protection of the amino group during coupling reactions. It can be efficiently incorporated into peptides through standard coupling methods such as:
- DCC/HOBt coupling : This method utilizes dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation.
- EDCI/HOBt coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is another reagent that facilitates amide bond formation with high efficiency.
Data from studies indicate that Boc-protected amino acids can be converted into peptides with high yields and purity, demonstrating the effectiveness of this compound in this context .
2.2 Drug Discovery
In drug discovery, this compound is employed to synthesize bioactive compounds. For instance, it has been used to create derivatives that exhibit potential therapeutic effects against various diseases, including cancer and diabetes. Research has shown that compounds derived from this compound can cross biological barriers and demonstrate bioavailability, making them suitable candidates for further development .
Case Studies and Research Findings
3.1 Antioxidant and Antibacterial Activity
A study investigated the antioxidant capabilities and antibacterial effectiveness of compounds derived from this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
3.2 Cytotoxic Effects on Cancer Cells
Research has also focused on the cytotoxic effects of derivatives of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggest that these compounds can inhibit cancer cell proliferation effectively, indicating their potential role in cancer treatment strategies .
Comparative Data Table
Mechanism of Action
The primary mechanism of action of Boc-3-aminobenzoic acid in pharmaceuticals is its ability to temporarily protect the amino group, preventing unwanted reactions during the synthesis process . This protection allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
- Boc-2-aminobenzoic acid
- Boc-4-aminobenzoic acid
- Boc-5-aminobenzoic acid
Comparison: Boc-3-aminobenzoic acid is unique due to its specific position of the Boc-protected amino group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to Boc-2-aminobenzoic acid and Boc-4-aminobenzoic acid, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .
Biological Activity
Boc-3-aminobenzoic acid (Boc-3-ABA) is a derivative of 3-aminobenzoic acid, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This compound has garnered interest in various fields of biological research due to its potential applications in drug development, biocompatibility, and as a building block for more complex molecules.
Boc-3-ABA is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₁O₃ |
Molecular Weight | 219.23 g/mol |
Solubility | 0.267 mg/ml (in water) |
Log P (octanol-water) | 2.11 |
Bioavailability Score | 0.56 |
These properties suggest that Boc-3-ABA is relatively soluble and may have moderate permeability, making it a candidate for further biological studies.
Synthesis and Derivatives
The synthesis of Boc-3-ABA typically involves the protection of the amine group to facilitate its use in various reactions without affecting the amine functionality. Recent studies have focused on efficient synthetic routes that yield high purity and enantiomerically pure forms of Boc-3-ABA, which are crucial for biological applications .
Antioxidant Properties
Research has indicated that derivatives of aminobenzoic acids, including Boc-3-ABA, exhibit antioxidant properties. A study demonstrated that dendrimers containing p-aminobenzoic acid residues displayed significant antioxidant activity, which could be attributed to the structural characteristics imparted by the Boc group . This property is essential in mitigating oxidative stress in biological systems.
Cell Viability and Toxicity
In vitro studies have assessed the cytotoxicity of Boc-3-ABA and its derivatives on various cell lines. For instance, experiments with HeLa cells showed that while certain formulations were biocompatible, others exhibited toxicity at higher concentrations. The apoptotic effects were measured using Annexin V assays, highlighting the importance of concentration-dependent effects in evaluating cellular responses .
Drug Development Applications
Boc-3-ABA serves as a versatile building block in drug design. Its structure allows for modifications that can enhance biological activity or target specificity. For example, analogs of Boc-3-ABA have been explored for their potential as inhibitors in various biochemical pathways, including those involved in cancer progression and microbial resistance .
Case Studies
- Somatostatin Analogs : A study demonstrated that a somatostatin analog composed solely of β3-amino acids, including Boc-protected variants, exhibited micromolar affinity for human receptors, showcasing the potential of Boc-modified amino acids in therapeutic applications .
- Nanoparticle Formulations : Research involving self-assembled nanoparticles incorporating Boc derivatives revealed enhanced cellular uptake and biocompatibility when used with siRNA delivery systems. These findings suggest that Boc-protected compounds can improve the efficacy of gene delivery methods .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-3-aminobenzoic acid, and how can purity be validated?
- Methodological Answer : this compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amine group in 3-aminobenzoic acid. A standard protocol involves reacting 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃). Post-reaction, the product is extracted using ethyl acetate, washed with brine, and purified via recrystallization from ethanol/water.
- Purity Validation :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match standards.
- NMR : Confirm absence of residual solvents (e.g., DMF) and Boc group integration (¹H NMR: δ 1.4 ppm for Boc methyl groups).
- Melting Point : Compare to literature values (e.g., 145–148°C).
- Reference : Structural analogs in (Boc-protected derivatives) and analytical standards in (NIST data) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups: N-H stretch (~3350 cm⁻¹ for amide), C=O stretches (~1700 cm⁻¹ for Boc carbonyl and benzoic acid).
- ¹³C NMR : Distinguish Boc carbons (δ 28 ppm for CH₃, 80 ppm for quaternary C) and aromatic carbons (δ 120–140 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ ion matching the molecular formula (C₁₁H₁₃NO₄).
- Cross-Validation : Compare data with NIST Chemistry WebBook entries for related benzoic acid derivatives ( ) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
- Methodological Answer : Analyze single-crystal X-ray diffraction (SCXRD) data to identify hydrogen-bonding motifs (e.g., carboxylic acid dimerization or amide-NH⋯O interactions). Use graph-set analysis () to classify patterns (e.g., R₂²(8) for dimers). These motifs guide the design of metal-organic frameworks (MOFs) or co-crystals by predicting intermolecular interactions.
- Example : A study in demonstrated that benzoic acid derivatives form stable dimers via O-H⋯O bonds, which can be disrupted by steric effects from the Boc group .
Q. How do researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Step 1 : Assess experimental conditions (solvent polarity, temperature, pH). For instance, solubility in DMSO may vary due to hygroscopicity.
- Step 2 : Replicate studies using standardized protocols (e.g., shake-flask method with HPLC quantification).
- Step 3 : Evaluate purity via elemental analysis; impurities like free amine can alter solubility.
- Reference : emphasizes methodological rigor in resolving data discrepancies .
Q. What strategies improve this compound’s stability in peptide coupling reactions?
- Methodological Answer :
- Protection of Carboxylic Acid : Convert to methyl ester temporarily to prevent side reactions.
- Coupling Agents : Use HATU or EDCI/HOBt for efficient amide bond formation without racemization.
- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR for carbonyl disappearance.
- Case Study : (non-BenchChem) highlights similar Boc-protected acids in peptide synthesis, noting optimal pH (8–9) for stability .
Q. Data Analysis & Experimental Design
Q. How can researchers design experiments to study this compound’s reactivity under varying pH conditions?
- Methodological Answer :
- pH Titration : Use UV-Vis spectroscopy to track deprotonation of the carboxylic acid (pKa ~4.2) and amine (pKa ~10).
- Kinetic Studies : Measure hydrolysis rates of the Boc group in acidic (e.g., TFA) vs. neutral buffers.
- Table : Example kinetic data (Table 1).
pH | Hydrolysis Half-life (h) |
---|---|
1.0 | 0.5 |
7.0 | >48 |
- Reference : emphasizes controlled variable isolation in experimental design .
Q. What statistical approaches are recommended for analyzing bioactivity data from this compound derivatives?
- Methodological Answer :
- Multivariate Analysis : PCA or PLS-DA to correlate structural features (e.g., substituent electronegativity) with activity.
- Dose-Response Curves : Fit data to Hill equation for IC₅₀ determination.
- Validation : Use leave-one-out cross-validation to avoid overfitting.
- Reference : discusses triangulation of data sources (e.g., assays + computational models) .
Q. Tables for Key Properties
Table 1 : Spectroscopic Data for this compound (Hypothetical)
Technique | Key Signals | Reference |
---|---|---|
¹H NMR (DMSO-d6) | δ 1.4 (s, 9H, Boc), 6.8–7.9 (m, 4H) | |
IR (ATR) | 1705 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H) |
Table 2 : Hydrogen-Bonding Parameters in Crystal Structures ()
Interaction Type | Distance (Å) | Angle (°) | Graph-Set Notation |
---|---|---|---|
O-H⋯O | 2.65 | 165 | R₂²(8) |
N-H⋯O | 2.89 | 155 | C(4) |
Q. Notes
- Advanced questions integrate interdisciplinary methodologies (e.g., crystallography, kinetics).
- Data tables synthesize hypothetical and literature-derived values for illustrative purposes.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAUOFSCLCQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111331-82-9 | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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